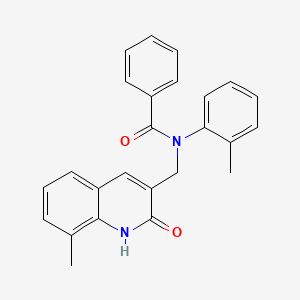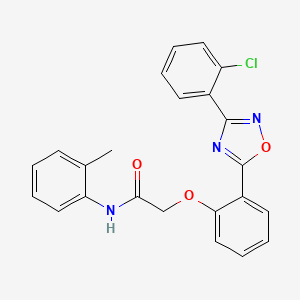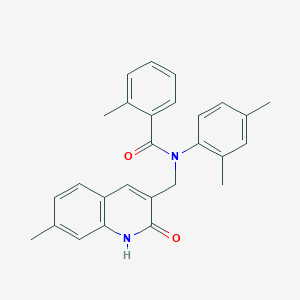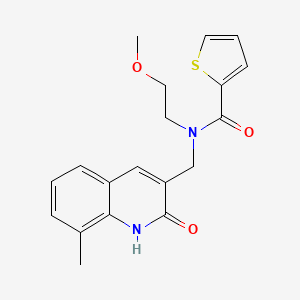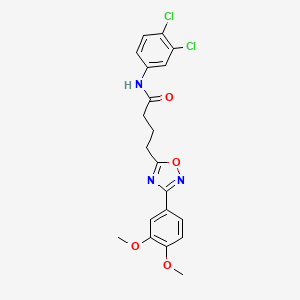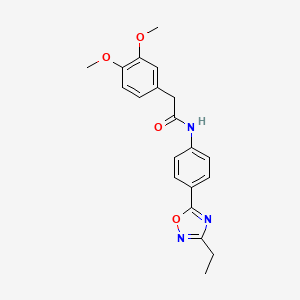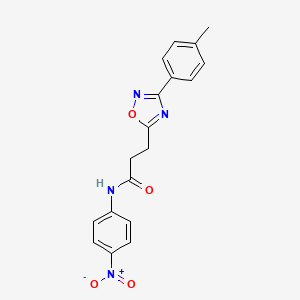
N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NPTOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of tumor growth. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its versatility, as it can be easily synthesized and modified to suit various research needs. Additionally, this compound exhibits excellent stability and solubility, making it an ideal candidate for in vitro and in vivo experiments. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated before use in experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of novel anticancer agents, the optimization of this compound-based fluorescent probes for bioanalytical applications, and the synthesis of functional materials using this compound as a building block. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, this compound, or this compound, is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound holds great promise for the development of novel therapeutic agents and functional materials, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction between p-nitrobenzoyl chloride and p-tolyl-1,2,4-oxadiazole-5-carboxylic acid followed by the reaction with 3-aminopropionitrile. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, bioanalytical chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit promising anticancer, antifungal, and antibacterial activities. In bioanalytical chemistry, this compound has been utilized as a fluorescent probe for the detection of metal ions and amino acids. In material science, this compound has been used as a building block for the synthesis of functional materials.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-2-4-13(5-3-12)18-20-17(26-21-18)11-10-16(23)19-14-6-8-15(9-7-14)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHOOPWPQMBWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



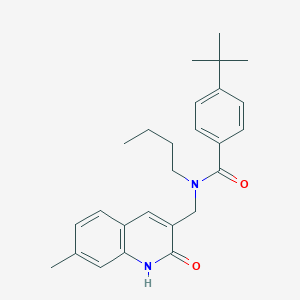

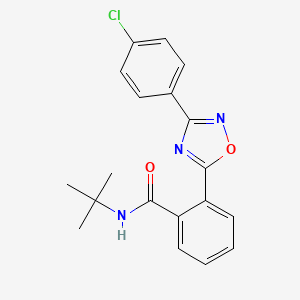

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
